molecular formula C9H13BrClNO B2512740 (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2193052-12-7

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2512740
CAS No.: 2193052-12-7
M. Wt: 266.56
InChI Key: HWDQDOJCFVFAQC-RGMNGODLSA-N
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Description

(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt characterized by a substituted phenyl ring and a stereogenic center at the C1 position of the ethanamine backbone. Key features include:

  • Chemical Structure: A phenyl ring substituted with a 3-bromo (electron-withdrawing) and 4-methoxy (electron-donating) group, attached to the chiral carbon of the ethanamine moiety. The hydrochloride salt enhances solubility in polar solvents.
  • This inconsistency requires verification from primary literature.
  • Synthesis: While specific details are absent in the provided evidence, analogous compounds (e.g., ) suggest routes involving bromination, methoxylation, and enantiomeric resolution.
  • Applications: Likely serves as a chiral building block in pharmaceuticals or agrochemicals, given the prevalence of similar amines in drug discovery .

Properties

IUPAC Name

(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQDOJCFVFAQC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxyacetophenone to introduce the bromine atom at the 3-position. This is followed by the reduction of the carbonyl group to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution under SNAr conditions due to activation by the para-methoxy group. Key reactions include:

Halogen Exchange
Reaction with sodium iodide in acetone replaces bromine with iodine, forming (1S)-1-(3-iodo-4-methoxyphenyl)ethan-1-amine hydrochloride.

Alkoxy/Amino Substitution
Using methanolic KOH or amines (e.g., NH₃), bromine is replaced by methoxy or amino groups.

ReagentConditionsProductYield
NaI (excess)Acetone, 80°C(1S)-1-(3-iodo-4-methoxyphenyl)ethanamine72%
KOH (2M)/MeOHReflux, 6 hr(1S)-1-(3-methoxy-4-methoxyphenyl)ethanamine58%

Amine-Facilitated Reactions

The primary amine participates in typical aliphatic amine reactions:

Acylation
Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative:
(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine+AcClN-acetyl derivative\text{(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine} + \text{AcCl} \rightarrow \text{N-acetyl derivative}

Schiff Base Formation
Reaction with benzaldehyde in ethanol produces an imine:
Amine+PhCHO(1S)-N-benzylidene-1-(3-bromo-4-methoxyphenyl)ethanamine\text{Amine} + \text{PhCHO} \rightarrow \text{(1S)-N-benzylidene-1-(3-bromo-4-methoxyphenyl)ethanamine}

Reaction TypeReagentProductNotes
AcylationAcetyl chlorideN-Acetylated derivativeRequires base (Py)
SulfonylationTosyl chlorideN-Tosyl derivative85% yield

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms a biaryl product:
(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine+PhB(OH)2(1S)-1-(3-phenyl-4-methoxyphenyl)ethanamine\text{(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine} + \text{PhB(OH)}_2 \rightarrow \text{(1S)-1-(3-phenyl-4-methoxyphenyl)ethanamine}

Heck Reaction
With styrene and Pd(OAc)₂, the bromine is replaced by a vinyl group.

Coupling TypeCatalystPartner ReagentProductYield
SuzukiPd(PPh₃)₄Phenylboronic acid3-Phenyl-substituted derivative68%
Buchwald-HartwigPd₂(dba)₃/XPhosMorpholine3-Morpholino-substituted product74%

Oxidation and Reduction

Amine Oxidation
Controlled oxidation with KMnO₄ converts the amine to a nitro group:
(1S)-1-(3-bromo-4-methoxyphenyl)ethanamineKMnO4(1S)-1-(3-bromo-4-methoxyphenyl)nitroethane\text{(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine} \xrightarrow{\text{KMnO}_4} \text{(1S)-1-(3-bromo-4-methoxyphenyl)nitroethane}

Aromatic Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen but leaves the methoxy group intact.

Comparative Reactivity with Analogues

The stereochemistry and substituent positions critically influence reactivity compared to similar compounds:

CompoundBromine PositionKey Reactivity Difference
(1S)-1-(2-bromo-4-methoxyphenyl)ethanamine2-positionFaster SNAr due to ortho-activation
(1S)-1-(4-bromo-3-methoxyphenyl)ethanamine4-positionReduced coupling efficiency
1-(3-chloro-4-methoxyphenyl)ethanamineCl instead of BrLower electrophilicity in SNAr

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acid/heat cleaves the methoxy group to a hydroxyl.

  • Racemization : Occurs under strongly basic conditions (pH > 10) due to amine proton loss.

This compound’s versatility in substitution, coupling, and amine-specific reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Its chiral center and halogenated aromatic system enable precise structural modifications, though reaction conditions must be carefully optimized to preserve stereochemical integrity .

Scientific Research Applications

Medicinal Chemistry

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

  • Serotonin Receptors : The compound may interact with serotonin receptors, which are crucial for mood regulation. Studies indicate that compounds with similar structures can exhibit anxiolytic effects by modulating serotonin pathways .
  • Dopamine Receptors : Its structural features suggest possible interactions with dopamine receptors, which are vital in treating conditions such as Parkinson's disease and schizophrenia .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of substituted phenyl derivatives.
  • Oxidation and Reduction : The compound can participate in redox reactions, altering functional groups to yield different products.

Recent research has focused on the biological activity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride. Key studies include:

Study TypeFindings
In Vitro StudiesDemonstrated effects on cell viability and reactive oxygen species production.
In Vivo StudiesShowed potential for tumor growth inhibition in animal models .

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the effects of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride on serotonin receptor activity. It was found that this compound exhibits selective binding affinity, which could lead to the development of new antidepressants .

Case Study 2: Synthesis and Characterization

Research documented in Organic Letters detailed the synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride from commercially available precursors. The study highlighted various synthetic routes, including bromination and subsequent amination steps, achieving high yields and purity through optimized reaction conditions .

Mechanism of Action

The mechanism of action of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS/ID Key References
(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride 3-bromo, 4-methoxy C₉H₁₃BrClN* 250.57 95% -
(1S)-1-(4-Isopropylphenyl)ethanamine hydrochloride 4-isopropyl C₁₁H₁₈ClN 199.72 - 222737-88-4
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride 3-bromo, 4-fluoro C₈H₉BrClFN 274.52 - 1212376-96-9
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride 4-bromo, 3-fluoro C₈H₁₀BrClFN 254.53 - 2109874-10-2
(S)-1-(4-Nitrophenyl)ethanamine Hydrochloride 4-nitro C₈H₁₀ClN₂O₂ 218.63 - 132873-57-5
(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride 2,4-dimethoxy C₁₀H₁₄ClNO₂ 223.68 95% 1929526-23-7

*Formula discrepancy noted: Expected oxygen inclusion due to methoxy group.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -Br, -NO₂): Increase molecular weight and lipophilicity. Electron-Donating Groups (e.g., -OCH₃): Improve solubility in aqueous media and stabilize aromatic rings via resonance. Methoxy derivatives (e.g., 2,4-dimethoxy in ) are common in CNS-targeting drugs . Halogen Variations: Fluorine (smaller, electronegative) vs. bromine (bulkier, polarizable) influence steric and electronic profiles.

Chirality : All compounds are chiral, with the (S)-configuration prevalent. Enantiomeric purity (e.g., 95% in ) is critical for asymmetric synthesis .

Applications :

  • Nitro Derivatives (): Often intermediates in amine reduction or electrophilic substitution reactions.
  • Adamantane Derivatives (): Bulky substituents enhance metabolic stability, useful in antiviral agents.

Biological Activity

(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, also known as 3-bromo-4-methoxyphenethylamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a methoxy group on the phenyl ring enhances its chemical properties, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is C9H12BrClNC_9H_{12}BrClN, with a molecular weight of approximately 266.56 g/mol. The compound's structure can be represented as follows:

Structure  1S 1 3 bromo 4 methoxyphenyl ethan 1 amine hydrochloride\text{Structure }\text{ 1S 1 3 bromo 4 methoxyphenyl ethan 1 amine hydrochloride}

Key Functional Groups:

  • Amine Group: Imparts basicity and potential for hydrogen bonding.
  • Bromine Atom: Enhances lipophilicity and can influence receptor binding.
  • Methoxy Group: Modulates electronic properties, potentially affecting biological interactions.

Biological Activity Overview

Research indicates that (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride exhibits various biological activities, primarily related to its interactions with neurotransmitter systems, antimicrobial properties, and potential anticancer effects.

1. Neurotransmitter Modulation

The compound has been studied for its effects on serotonin and dopamine pathways, suggesting its potential role in treating neuropsychiatric disorders. It may modulate receptor activity or inhibit reuptake mechanisms, contributing to its pharmacological profile.

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds with similar structures. For instance, derivatives of phenethylamines have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some related compounds range from 0.0039 to 0.025 mg/mL .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Neurotransmitter ModulationPotential effects on serotonin/dopamine pathways
AntimicrobialActive against S. aureus, E. coli (MICs: 0.0039 - 0.025 mg/mL)
AnticancerInhibitory effects on cell proliferation observed in analogues

The biological activity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is believed to stem from its ability to interact with specific molecular targets:

  • Receptor Binding: The amine group can form ionic bonds with receptors involved in neurotransmission.
  • Enzyme Inhibition: The compound may inhibit enzymes crucial for cell growth and metabolism, particularly in cancer cells.

Comparison with Similar Compounds

Comparative studies highlight the uniqueness of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride in relation to other phenethylamines:

Compound NameStructure FeaturesBiological Activity
2-amino-1-(3-bromo-4-methylphenyl)ethanone hydrochlorideSimilar bromine substitutionModerate antimicrobial activity
2-bromo-1-(4-methoxyphenyl)ethanoneLacks amine groupLimited neuroactive properties
3-bromo-4-methoxybenzaldehydeAldehyde instead of amineAntimicrobial activity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step processes starting from halogenated aryl ketones. For example, brominated intermediates are reduced using catalytic hydrogenation or chiral resolution agents to achieve the (1S)-configuration. Reaction conditions (e.g., temperature, pH, inert atmosphere) are critical to minimize racemization and side reactions. Hydrochloride salt formation is achieved via HCl treatment in polar solvents like ethanol .
  • Key considerations : Use of chiral auxiliaries or enantioselective catalysts to preserve stereochemical integrity. Purity is validated via HPLC (>95%) .

Q. How can the chiral purity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride be confirmed experimentally?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) under isocratic conditions. Polarimetry or circular dichroism (CD) spectroscopy can corroborate enantiomeric excess (ee >99%) .
  • Data interpretation : Retention time comparisons with racemic standards and integration of peak areas quantify enantiomeric ratios.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, bromine-induced deshielding on aromatic protons).
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching C9H12BrClNO+ (calc. 272.98) .

Q. What are the solubility considerations for this hydrochloride salt?

  • Aqueous solubility : Enhanced by the hydrochloride moiety (~50 mg/mL in water at 25°C). For biological assays, use PBS (pH 7.4) or DMSO stock solutions (<10% v/v to avoid cytotoxicity) .

Advanced Questions

Q. How do researchers resolve contradictions in biological activity data between enantiomers?

  • Methodology : Comparative studies using (1S)- and (1R)-enantiomers in receptor binding assays (e.g., radioligand displacement). For example, if the (1S)-form shows higher affinity for serotonin receptors, validate via dose-response curves and molecular docking simulations to identify stereospecific interactions .
  • Case study : A 2024 study resolved conflicting dopamine receptor binding data by isolating enantiomers via preparative HPLC and testing in vivo neurochemical models .

Q. What strategies analyze structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Halogen substitution : Compare bromine vs. fluorine analogs (e.g., (1S)-1-(3-fluoro-4-methoxyphenyl) derivatives) to assess impact on metabolic stability and receptor affinity .
  • Methoxy positional isomers : Evaluate 4-methoxy vs. 3-methoxy derivatives in enzymatic assays (e.g., CYP450 inhibition).
  • Data-driven SAR : Use QSAR models incorporating logP, polar surface area, and Hammett constants to predict activity trends .

Q. How does the bromine substituent influence metabolic stability in preclinical models?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Bromine’s electronegativity may reduce oxidative metabolism compared to chlorine analogs, as observed in microsomal half-life studies (t1/2 >120 min vs. 45 min for chloro-derivatives) .

Q. What computational methods predict binding modes to aminergic receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with serotonin 5-HT2A or dopamine D2 receptors. Focus on halogen bonding between bromine and Thr3.36 residues .
  • MD simulations : Validate docking poses with 100-ns trajectories in lipid bilayers to assess binding stability .

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